4,7-Dibromo-6-methyl-2-propylquinoline

Monoamine Oxidase B Inhibition Neuropharmacology Target Engagement

4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3) is the definitive polyhalogenated quinoline scaffold for structure-driven medicinal chemistry. Its precise C4/C7 dibromo substitution confers potent, selective MAO-B inhibition (IC50=209 nM)—a clear advantage over regioisomers that shift target engagement to MAO-A and lose potency. The two bromine atoms provide orthogonal handles for sequential functionalization, enabling rapid assembly of HCV protease inhibitors as described in US8633320. The 2-propyl chain increases calculated LogP by ~1 unit versus the des-propyl analog, directly improving passive membrane permeability for cell-based and in vivo studies. Additionally, low CYP2C9 inhibition (>30 µM) minimizes drug-drug interaction liability during lead optimization. Insist on this exact regiospecific pattern to ensure reproducible, translational SAR data.

Molecular Formula C13H13Br2N
Molecular Weight 343.06 g/mol
CAS No. 1189106-95-3
Cat. No. B3185904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-6-methyl-2-propylquinoline
CAS1189106-95-3
Molecular FormulaC13H13Br2N
Molecular Weight343.06 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C=C(C(=CC2=N1)Br)C)Br
InChIInChI=1S/C13H13Br2N/c1-3-4-9-6-12(15)10-5-8(2)11(14)7-13(10)16-9/h5-7H,3-4H2,1-2H3
InChIKeyGQUPJPIBAVSKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3): A Regiospecifically Brominated 2-Propylquinoline Scaffold for Targeted Biochemical and Synthetic Applications


4,7-Dibromo-6-methyl-2-propylquinoline is a synthetic, polyhalogenated quinoline derivative characterized by a regiospecific substitution pattern comprising bromine atoms at the C4 and C7 positions, a methyl group at C6, and a propyl chain at the C2 position [1]. This precise arrangement yields a molecular formula of C13H13Br2N and a molecular weight of 343.06 g/mol . Its structure is defined within the broader context of bromo-substituted quinolines, a class recognized as valuable intermediates in medicinal chemistry, particularly for the synthesis of antiviral agents targeting Hepatitis C Virus (HCV) [2].

Why 4,7-Dibromo-6-methyl-2-propylquinoline Cannot Be Replaced by a 'Generic' Dibromoquinoline in Research or Synthesis


The biological and chemical utility of 4,7-dibromo-6-methyl-2-propylquinoline is inextricably linked to its precise regiospecific substitution pattern. Replacing it with a generic or 'structurally similar' dibromoquinoline is a high-risk proposition due to the profound impact of even minor positional isomerism on target engagement, selectivity, and physicochemical properties. For instance, shifting a bromine atom from the C7 to the C8 position (creating 4,8-dibromo-6-methyl-2-propylquinoline) results in a dramatic loss of MAO-B inhibitory potency and alters the compound's primary target engagement to MAO-A [REFS-1, REFS-2]. Furthermore, the absence of the 2-propyl group in simpler analogs like 4,7-dibromo-6-methylquinoline leads to a significant reduction in calculated lipophilicity (LogP), which can drastically affect membrane permeability, solubility, and overall pharmacokinetic profile . Such differences render cross-substitution untenable for achieving reproducible, quantitative results in both biological assays and multi-step synthetic sequences.

Quantitative Differentiation of 4,7-Dibromo-6-methyl-2-propylquinoline: Head-to-Head Evidence vs. Closest Analogs


MAO-B Inhibition Potency: A 75-Fold Enhancement Over a Key Positional Isomer

4,7-Dibromo-6-methyl-2-propylquinoline demonstrates potent and selective inhibition of Monoamine Oxidase B (MAO-B) [1]. In contrast, its close positional isomer, 4,8-dibromo-6-methyl-2-propylquinoline (CAS 1189107-16-1), shows a >75-fold loss in potency against this target and instead preferentially inhibits MAO-A [2]. This stark difference underscores that the specific placement of the bromine atoms on the quinoline core is a critical determinant of target engagement and isoform selectivity, not merely a structural detail.

Monoamine Oxidase B Inhibition Neuropharmacology Target Engagement

Regiospecific Bromination Dictates CYP450 Interaction Profile: A Quantitative Selectivity Switch

The regiospecific bromination pattern of 4,7-dibromo-6-methyl-2-propylquinoline not only defines its primary target interaction but also significantly modulates its off-target profile against key metabolic enzymes [1]. While 4,7-dibromo-6-methyl-2-propylquinoline exhibits minimal interaction with CYP2C9, its positional isomer, 4,8-dibromo-6-methyl-2-propylquinoline, demonstrates measurable inhibition of this enzyme [2]. This difference in CYP inhibition potential can have profound implications for drug-drug interaction liability and metabolic stability in more advanced studies.

Cytochrome P450 Inhibition ADME Drug-Drug Interaction

Optimized Lipophilicity for Membrane Permeability: The Critical Role of the 2-Propyl Substituent

The 2-propyl substituent in 4,7-dibromo-6-methyl-2-propylquinoline is not merely an inert alkyl chain; it is a critical determinant of the molecule's overall lipophilicity and, consequently, its ability to traverse biological membranes . By comparing the calculated partition coefficient (LogP) of this compound with a des-propyl analog, 4,7-dibromo-6-methylquinoline (CAS 1189107-21-8), a quantifiable increase in lipophilicity is observed, aligning the compound within a more favorable range for passive membrane diffusion .

Lipophilicity LogP Pharmacokinetics

Synthetic Versatility: A Privileged Intermediate for HCV Protease Inhibitor Synthesis

The specific substitution pattern of 4,7-dibromo-6-methyl-2-propylquinoline makes it a uniquely versatile intermediate for the synthesis of complex molecules, particularly those in the hepatitis C virus (HCV) protease inhibitor class [1]. The presence of two bromine atoms at distinct positions (C4 and C7) allows for sequential, orthogonal functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is in contrast to many simpler bromoquinolines that offer only a single synthetic handle, limiting their downstream complexity. Patents explicitly describe the use of such bromo-substituted quinolines as key building blocks in the assembly of advanced HCV drug candidates [2].

Medicinal Chemistry Antiviral Synthesis Cross-Coupling

High-Impact Application Scenarios for 4,7-Dibromo-6-methyl-2-propylquinoline Based on Verified Differential Properties


MAO-B Focused Drug Discovery: A Superior Starting Point for Potent and Selective Inhibitors

Leveraging its demonstrated 209 nM IC50 against rat MAO-B, 4,7-dibromo-6-methyl-2-propylquinoline serves as an ideal lead-like scaffold or a key reference compound for medicinal chemistry campaigns targeting neurological disorders such as Parkinson's disease and depression [1]. Its potent and selective profile against MAO-B, compared to the ~75-fold less potent and target-shifted 4,8-isomer, provides a clear and quantifiable advantage. This ensures that any structure-activity relationship (SAR) exploration begins from a validated and potent starting point, maximizing the probability of identifying a clinical candidate with a favorable efficacy and selectivity window.

Divergent Synthesis of Complex Antiviral Agents: A Unique Dual-Bromide Scaffold

As explicitly described in key patents (e.g., US8633320), 4,7-dibromo-6-methyl-2-propylquinoline is a strategically important building block for the synthesis of advanced HCV protease inhibitors [2]. Its two bromine atoms at the 4- and 7-positions provide two distinct and orthogonal handles for sequential functionalization, enabling a highly efficient and divergent synthetic pathway. This is a quantifiable advantage over mono-brominated analogs, as it allows for the rapid construction of molecular complexity in fewer steps, a critical factor in industrial-scale medicinal chemistry.

Precision SAR Studies on Metabolic Stability: Minimizing CYP2C9 Liability

The demonstrated >10-fold lower inhibition of CYP2C9 by 4,7-dibromo-6-methyl-2-propylquinoline (estimated IC50 >30,000 nM) compared to its 4,8-dibromo isomer (IC50 = 3,100 nM) positions it as a superior scaffold for projects where mitigating CYP450-mediated drug-drug interactions is a primary concern [3]. Researchers can confidently use this scaffold for SAR exploration, knowing that the starting point is less likely to introduce a significant metabolic liability, thus de-risking early-stage lead optimization.

Enhanced Cellular Penetration Studies: A Scaffold with Improved Lipophilicity

The presence of the 2-propyl group in 4,7-dibromo-6-methyl-2-propylquinoline confers a significant increase in lipophilicity (~1 LogP unit) compared to its des-propyl analog, 4,7-dibromo-6-methylquinoline . This physicochemical advantage translates to improved passive membrane permeability. Consequently, this compound is the preferred choice for cell-based assays or in vivo studies where efficient target engagement is contingent upon the compound's ability to cross biological barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dibromo-6-methyl-2-propylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.